molecular formula C11H18N4O2 B2735636 tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate CAS No. 2460749-88-4

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate

Cat. No.: B2735636
CAS No.: 2460749-88-4
M. Wt: 238.291
InChI Key: LPPPHWGSTRPHPH-UHFFFAOYSA-N
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Description

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves several steps. One common method starts with the reaction of 5-amino-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrimidine ring and tert-butyl carbamate group make it a versatile compound for various applications, distinguishing it from other similar carbamate derivatives .

Properties

IUPAC Name

tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPHWGSTRPHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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